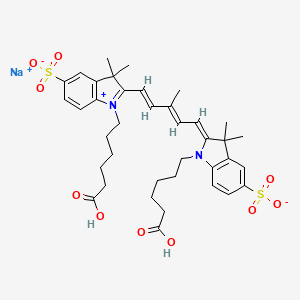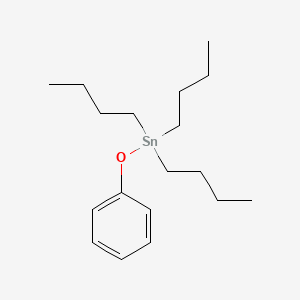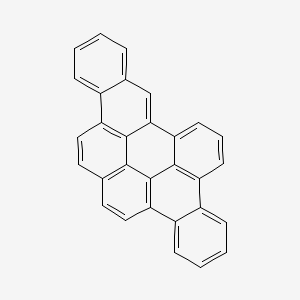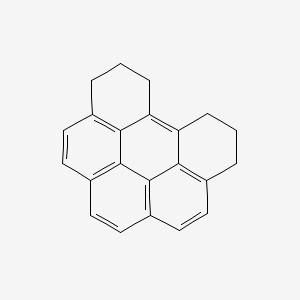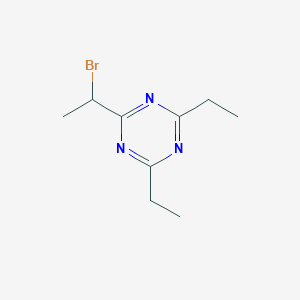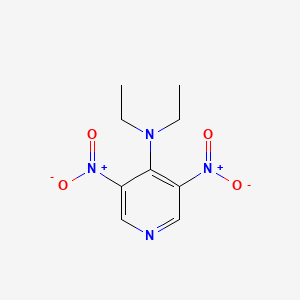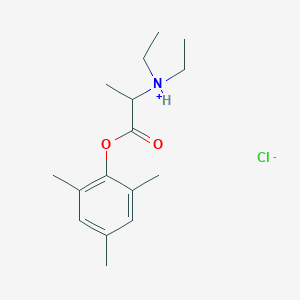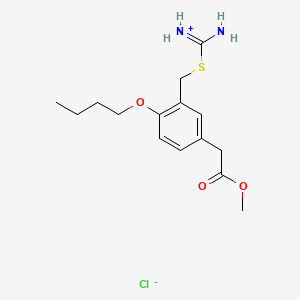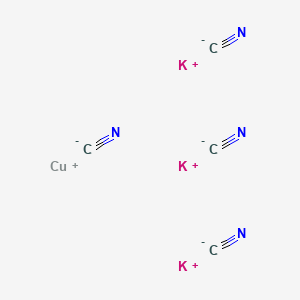
1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate is a chemical compound characterized by its trifluoromethanesulfonyl groups attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate typically involves the reaction of indole with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the indole ring or the trifluoromethanesulfonyl group can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indole derivatives.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethanesulfonyl groups on biological molecules.
Industry: Utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethanesulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the indole ring. This can affect the binding affinity and activity of the compound in biological systems.
Comparison with Similar Compounds
Bistriflimide (Bis(trifluoromethanesulfonyl)imide): A non-coordinating anion used in ionic liquids and lithium-ion batteries.
Trifluoromethanesulfonimide: A strong acid catalyst used in organic synthesis.
N-Phenylbis(trifluoromethanesulfonimide): A mild triflating reagent and dopant in carbon nanotubes.
Uniqueness: 1-(Trifluoromethanesulfonyl)indol-2-yl trifluoromethanesulfonate is unique due to its specific structure, which combines the indole ring with trifluoromethanesulfonyl groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H5F6NO5S2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
[1-(trifluoromethylsulfonyl)indol-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F6NO5S2/c11-9(12,13)23(18,19)17-7-4-2-1-3-6(7)5-8(17)22-24(20,21)10(14,15)16/h1-5H |
InChI Key |
CHUGMNZYYIYHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)
